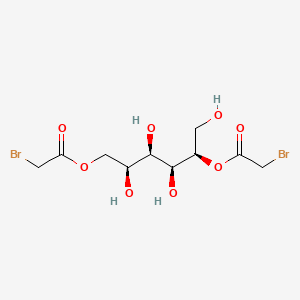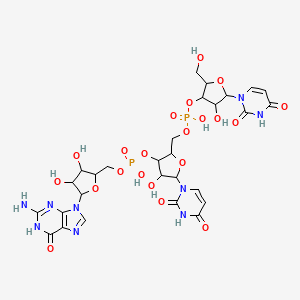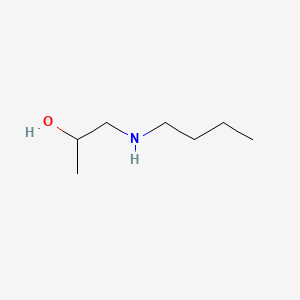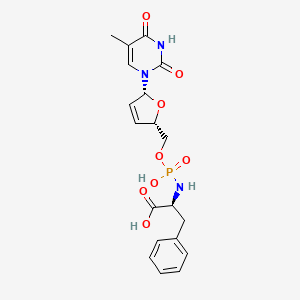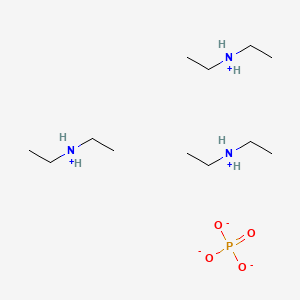
Tris(diethylammonium) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(diethylammonium) phosphate is an organophosphorus compound with the chemical formula (C4H10N)3PO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly valued for its stability and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(diethylammonium) phosphate can be synthesized through the reaction of diethylamine with phosphoric acid. The reaction typically involves mixing diethylamine with phosphoric acid in a controlled environment to ensure the correct stoichiometry and reaction conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylamine and phosphoric acid are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through crystallization or distillation processes.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(diethylammonium) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the diethylammonium groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction can produce phosphites or phosphines.
Applications De Recherche Scientifique
Tris(diethylammonium) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tris(diethylammonium) phosphate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a buffer, maintaining the pH of solutions. In chemical reactions, it can serve as a catalyst, facilitating the conversion of reactants to products by lowering the activation energy.
Comparaison Avec Des Composés Similaires
- Triethylammonium phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison: Tris(diethylammonium) phosphate is unique due to its specific diethylammonium groups, which confer distinct chemical properties compared to other similar compounds. For instance, tris(2-chloroethyl) phosphate is primarily used as a flame retardant, while tris(2-butoxyethyl) phosphate is used as a plasticizer. The diethylammonium groups in this compound make it particularly suitable for applications requiring stability and buffering capacity.
Propriétés
Numéro CAS |
74710-25-1 |
|---|---|
Formule moléculaire |
C12H36N3O4P |
Poids moléculaire |
317.41 g/mol |
Nom IUPAC |
diethylazanium;phosphate |
InChI |
InChI=1S/3C4H11N.H3O4P/c3*1-3-5-4-2;1-5(2,3)4/h3*5H,3-4H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
SXRAODMECQEOMY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH2+]CC.CC[NH2+]CC.CC[NH2+]CC.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


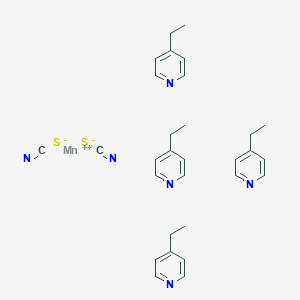


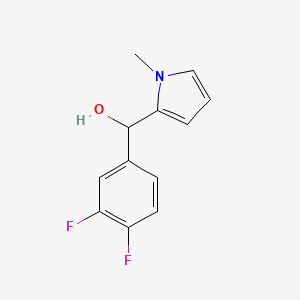

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
